Fmoc-Cys(t-butylcarboxymethyl)-OH

Descripción general

Descripción

Fmoc-Cys(t-butylcarboxymethyl)-OH is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and structure. This compound is commonly used in peptide synthesis, particularly in the protection of the thiol group of cysteine during the synthesis process. The Fmoc group (9-fluorenylmethoxycarbonyl) is used to protect the amino group, while the t-butylcarboxymethyl group protects the thiol group, allowing for selective deprotection and further functionalization.

Mecanismo De Acción

Target of Action

Fmoc-Cys(t-butylcarboxymethyl)-OH, also known as Fmoc-Cys(Boc-methyl)-OH, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The role of this compound is to protect the thiol group of cysteine during peptide synthesis .

Mode of Action

The compound acts as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The protection and subsequent deprotection of cysteine have been developed with increasingly sophisticated strategies .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds . It is involved in the solid-phase peptide synthesis (SPPS), a method of choice for the synthesis of these molecules in both research and industrial settings .

Result of Action

The result of the action of this compound is the successful synthesis of complex disulfide-rich peptides and proteins . It allows for site-specific modifications and labeling of peptides and proteins, which can be crucial for various biological studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(t-butylcarboxymethyl)-OH typically involves the protection of the cysteine thiol group with a t-butylcarboxymethyl group and the amino group with an Fmoc group. The process generally follows these steps:

Protection of the Thiol Group: The thiol group of cysteine is protected using t-butyl bromoacetate in the presence of a base such as triethylamine. This reaction forms the t-butylcarboxymethyl-protected cysteine.

Protection of the Amino Group: The amino group is then protected using Fmoc chloride in the presence of a base like sodium bicarbonate. This step yields this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of the compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Cys(t-butylcarboxymethyl)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the t-butylcarboxymethyl group can be removed using trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TFA for t-butylcarboxymethyl removal.

Coupling: HBTU and DIPEA for peptide bond formation.

Major Products Formed

Deprotection: Free cysteine with exposed thiol and amino groups.

Coupling: Peptides with this compound incorporated into the sequence.

Aplicaciones Científicas De Investigación

Fmoc-Cys(t-butylcarboxymethyl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used in the synthesis of complex peptides and proteins, facilitating the study of protein structure and function.

Biology: Employed in the development of peptide-based probes and sensors for biological studies.

Medicine: Utilized in the design of peptide-based therapeutics and drug delivery systems.

Industry: Applied in the production of peptide-based materials and coatings.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Cys(Trt)-OH: Uses a trityl group for thiol protection.

Boc-Cys(t-butylcarboxymethyl)-OH: Uses a Boc (tert-butyloxycarbonyl) group for amino protection.

Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl group for thiol protection.

Uniqueness

Fmoc-Cys(t-butylcarboxymethyl)-OH is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The t-butylcarboxymethyl group offers robust protection for the thiol group, while the Fmoc group allows for easy removal under mild conditions, making it a versatile and valuable compound in peptide chemistry.

Actividad Biológica

Fmoc-Cys(t-butylcarboxymethyl)-OH is a cysteine derivative commonly used in peptide synthesis. Its unique structure, featuring a t-butylcarboxymethyl protecting group, enhances the stability and reactivity of the thiol side chain during synthesis and biological applications. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

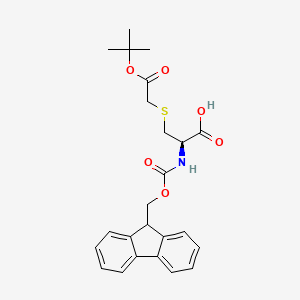

The chemical structure of this compound can be represented as follows:

- Chemical Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(2-amino-2-oxoethyl)-L-cysteine

- Molecular Formula : C₁₃H₁₅NO₃S

- Molecular Weight : 273.39 g/mol

The t-butylcarboxymethyl group provides steric hindrance that helps prevent unwanted side reactions, making it advantageous for synthesizing peptides with cysteine residues.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Cysteine : The thiol group of cysteine is protected using the t-butylcarboxymethyl group.

- Fmoc Protection : The amino group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

- Purification : The final product is purified using techniques such as HPLC to ensure high purity for biological applications.

Antioxidant Properties

Studies have shown that cysteine derivatives exhibit significant antioxidant activity. This compound can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for protecting cells from damage.

Role in Protein Synthesis

This compound is utilized in solid-phase peptide synthesis (SPPS). Its stable protecting groups allow for the successful incorporation of cysteine into peptides without significant racemization or side reactions. This stability is particularly beneficial when synthesizing disulfide-rich peptides, which are often used in therapeutic applications.

Study 1: Stability and Reactivity

A comparative study evaluated the stability of this compound under various conditions. It was found that the compound maintained its integrity during prolonged exposure to acidic conditions, making it suitable for TFA-mediated cleavage during peptide synthesis .

Study 2: Biological Applications

In a recent application, peptides synthesized with this compound demonstrated enhanced biological activity against cancer cell lines. The presence of the t-butylcarboxymethyl group improved solubility and bioavailability, leading to increased efficacy in inhibiting tumor growth .

Research Findings

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6S/c1-24(2,3)31-21(26)14-32-13-20(22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQIBSKINOPHNA-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746297 | |

| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269730-62-3 | |

| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.